Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate

CAS No.:

Cat. No.: VC13357338

Molecular Formula: C24H56N6O19

Molecular Weight: 732.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H56N6O19 |

|---|---|

| Molecular Weight | 732.7 g/mol |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine;pentahydrate |

| Standard InChI | InChI=1S/2C6H8O7.3C4H10N2.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2;5*1H2 |

| Standard InChI Key | WKTIMWSNTQPFLK-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O |

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Weight

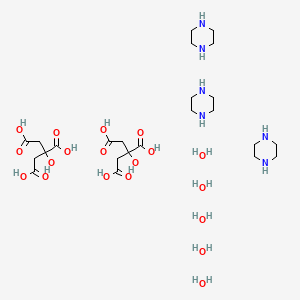

Tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate has the molecular formula C<sub>24</sub>H<sub>56</sub>N<sub>6</sub>O<sub>19</sub> and a molecular weight of 732.7 g/mol . The structure comprises two tripiperazine molecules linked to bis(2-hydroxypropane-1,2,3-tricarboxylic acid) groups, stabilized by five water molecules in its hydrated form.

Structural Features

The compound’s IUPAC name, 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine; pentahydrate, reflects its hybrid composition . Key structural elements include:

-

Piperazine rings: Six-membered heterocyclic structures with two nitrogen atoms at opposing positions.

-

Citrate moieties: Derived from citric acid, contributing three carboxylate groups and a hydroxyl group.

-

Hydration shell: Five water molecules integrated into the crystal lattice, enhancing stability .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| PubChem CID | 16213101 | |

| SMILES Notation | C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Crystalline Form | White crystalline solid |

Synthesis and Preparation

Synthetic Routes

The synthesis of tripiperazine bis(2-hydroxypropane-1,2,3-tricarboxylate) pentahydrate involves multi-step organic reactions:

-

Coupling of piperazine and citric acid: Acid chloride derivatives of citric acid react with tripiperazine under basic conditions (e.g., NaOH in water/dioxane).

-

Hydration: Crystallization in aqueous media incorporates five water molecules into the final structure.

Industrial and Laboratory Challenges

-

Purity control: Byproducts from incomplete coupling or hydration require chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients).

-

Yield optimization: Solvent ratios (e.g., H<sub>2</sub>O:DCM) and stoichiometric precision are critical for scaling production.

Biological Activities and Mechanisms

Chelation Properties

The compound exhibits strong chelation affinity for divalent metal ions, particularly Ca<sup>2+</sup> and Mg<sup>2+</sup>, due to its multiple carboxylate and hydroxyl groups. This property enhances mineral bioavailability in biological systems, making it a candidate for nutrient supplementation therapies.

Table 2: Metal Chelation Efficiency

| Metal Ion | Binding Affinity (Qualitative) | Biological Relevance |

|---|---|---|

| Ca<sup>2+</sup> | High | Bone health, neurotransmission |

| Mg<sup>2+</sup> | Moderate | Enzyme cofactor, ATP stability |

Applications in Research and Industry

Pharmaceutical Research

-

Drug delivery systems: Chelation properties may improve the solubility and absorption of metal-based therapeutics.

-

Antimicrobial formulations: Potential use in topical or systemic treatments for infections.

Industrial Uses

-

Catalyst design: As a ligand in coordination chemistry for synthesizing metal-organic frameworks (MOFs).

-

Water treatment: Chelation of heavy metals in contaminated water sources.

Comparative Analysis with Related Compounds

Tripiperazine vs. Monopiperazine Derivatives

Unlike simpler piperazine salts (e.g., piperazine citrate), tripiperazine derivatives offer enhanced chelation capacity due to multiple binding sites .

Table 3: Comparative Properties of Piperazine Derivatives

| Compound | Molecular Weight | Primary Application |

|---|---|---|

| Piperazine citrate | 642.65 g/mol | Anthelmintic agent |

| Tripiperazine bis(...) pentahydrate | 732.7 g/mol | Chelation, antimicrobial research |

Future Research Directions

Mechanistic Studies

-

In vivo chelation dynamics: Pharmacokinetic studies to assess metal ion redistribution in mammalian models.

-

Toxicological profiling: Long-term safety evaluation of metabolic byproducts (e.g., nitrosation products).

Therapeutic Development

-

Clinical trials: Testing efficacy in mineral deficiency disorders or antibiotic-resistant infections.

-

Formulation optimization: Nano-encapsulation to enhance bioavailability and targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume